N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-19-14-8-7-13-18(19)23-21-16-11-5-6-12-17(16)22-20(24-21)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJHHJKFWMYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then subjected to a nucleophilic substitution reaction with 2-methoxyphenylamine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Step 1: Cyclization to Form 2-Phenylquinazolin-4(3H)-one
Reaction Mechanism :
This step involves the condensation of anthranilic acid (or methyl anthranilate) with benzamide derivatives under acidic conditions to form the quinazolinone ring system.
Reagents and Conditions :
-
Reactants : Anthranilic acid (or methyl anthranilate) and benzamide.
-
Conditions : Reflux in ethanol for 1.5–2 hours or solvent-free heating at 130°C for 5 hours .
Spectral Data :
-
IR : Absorbance at ~1,680 cm⁻¹ (C=O) and ~3,071 cm⁻¹ (C-H) .
-
¹H NMR : Aromatic protons at δ 7.26–8.33 ppm and a singlet for the NH group at δ 8.1 ppm .
Step 2: Chlorination of Quinazolin-4(3H)-one
Reaction Mechanism :
The ketonic oxygen in the quinazolinone is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) in dry benzene, followed by purification.
Reagents and Conditions :
Product : 4-Chloro-2-phenylquinazoline.
Step 3: Amination with 2-Methoxyaniline
Reaction Mechanism :
The chlorinated derivative undergoes nucleophilic substitution with 2-methoxyaniline to form the final amine.
Reagents and Conditions :
-
Reagents : 2-Methoxyaniline, ethanol, and concentrated HCl.
-
Conditions : Reflux for 1.5–3 hours, followed by quenching with ice and HCl .
Spectral Data :
-
¹H NMR : Aromatic protons at δ 6.43–7.80 ppm and a secondary NH peak at δ 2.0 ppm .
-
Mass Spectrometry : Molecular ion peak at m/z 297–325, with fragmentation patterns indicating hetero-ring cleavage .
Key Reaction Data Table
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclization | Anthranilic acid + benzamide | Reflux in ethanol or solvent-free heat | 2-Phenylquinazolin-4(3H)-one |
| Chlorination | POCl₃, N,N-dimethylaniline | Reflux in benzene for 3 hours | 4-Chloro-2-phenylquinazoline |
| Amination | 2-Methoxyaniline, ethanol, HCl | Reflux for 1.5–3 hours | N-(2-Methoxyphenyl)-2-phenylquinazolin-4-amine |
Mechanistic Insights
-
Cyclization : The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon of anthranilic acid, forming the quinazoline ring .
-
Chlorination : POCl₃ acts as a chlorinating agent, replacing the oxygen atom in the quinazolinone with Cl⁻, creating a good leaving group for subsequent substitution .
-
Amination : The chlorinated intermediate undergoes nucleophilic aromatic substitution with 2-methoxyaniline, facilitated by the electron-deficient quinazoline ring .
Analytical Data Correlation
-
IR Analysis : The absence of a carbonyl peak (C=O) and the presence of aromatic C-N/C=N stretches confirm successful substitution .
-
NMR Analysis : The disappearance of the NH proton (δ 8.1 ppm) in the quinazolinone and the emergence of a secondary NH peak (δ 2.0 ppm) in the final compound confirm amination .
Research Findings and Implications
-
Biological Activity : Related quinazolin-4-amines (e.g., compound 5d in ) exhibit potent anti-inflammatory and analgesic activity with COX-2 selectivity, suggesting therapeutic potential for pain management .
-
Structural Optimization : Substitution at position 4 (e.g., 2-methoxyphenyl) enhances activity by modulating electronic and steric interactions, as supported by molecular docking studies .
Challenges and Considerations
-
Regioselectivity : Control of substitution at the 4-position requires careful optimization of reaction conditions (e.g., solvent choice, temperature) .
-
Purification : Multi-step synthesis necessitates thorough washing and recrystallization to remove byproducts (e.g., unreacted acid, catalyst residues) .
This synthesis pathway underscores the versatility of quinazoline chemistry in drug discovery, particularly for developing anti-inflammatory agents.
Scientific Research Applications
Synthesis of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine
The synthesis of quinazoline derivatives, including this compound, typically involves several methodologies such as:
- N-Arylation Reactions : This method allows for the introduction of aryl groups into the quinazoline framework. For instance, using microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly .
- Cross-Coupling Reactions : Techniques like Suzuki-Miyaura coupling are employed to construct complex structures efficiently. These reactions often involve the use of palladium catalysts and have been optimized for better yields and selectivity .
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives:
- Tyrosine Kinase Inhibition : Compounds similar to this compound have been identified as dual inhibitors of EGFR and HER2 tyrosine kinases, which are critical in the proliferation of various cancers, including breast cancer .
- Induction of Apoptosis : Research indicates that certain quinazoline derivatives can induce programmed cell death in cancer cells through mitochondrial pathways, enhancing their potential as anticancer agents .
Other Pharmacological Activities
Beyond anticancer effects, quinazoline compounds have been reported to possess:
- Antimicrobial Activity : Some derivatives show promising results against various bacterial strains, indicating their potential as antimicrobial agents .
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in several studies, suggesting applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in cell proliferation, making it a potential candidate for cancer therapy. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives with modifications at positions 2 and 4 exhibit distinct physicochemical and biological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Structure-Activity Relationships (SAR)
- Position 2 Modifications :
- Morpholinyl (e.g., compound 5j ) : Enhances analgesic activity by interacting with opioid receptors, as demonstrated in 3D QSAR models .
- Methyl/Cyclopropyl (e.g., compounds 24a, 25a ) : Smaller alkyl groups (methyl) improve metabolic stability, while cyclopropyl increases steric bulk, affecting target selectivity.
- Position 4 Modifications :
Biological Activity
N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
The precise mechanism of action for this compound remains largely unexplored; however, insights can be drawn from related quinazoline derivatives. These compounds typically interact with various proteins and enzymes, modulating their activity through binding interactions. Notably, this compound is likely to influence key biochemical pathways involved in cell signaling and metabolism, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Biochemical Pathways
- Cell Signaling : Influences pathways critical for cellular responses.
- Metabolism : Interacts with cytochrome P450 enzymes (CYP1A2 and CYP3A4), affecting drug metabolism and clearance.
2. Cellular Effects
This compound has been observed to exert various effects on different cell types:
- Gene Expression : Modulates the expression of genes involved in cell growth and differentiation.
- Cell Morphology : Induces changes in the structure and function of cells, potentially leading to altered cellular behaviors.
4. Case Studies and Research Findings
Several studies have investigated the biological activity of quinazoline derivatives, providing context for the potential effects of this compound.
Antimicrobial Activity
A study on related quinazoline derivatives demonstrated significant antimicrobial properties against various strains:
- Inhibition Zones : Compounds showed inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at approximately 70–80 mg/mL .
Anticancer Potential
Research has indicated that quinazoline derivatives can exhibit cytotoxic effects against cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Some derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced anticancer activity .
5. Dosage Effects in Animal Models
Preliminary studies suggest that dosage significantly influences the therapeutic effects of this compound in animal models:
- Lower Doses : May exhibit anti-inflammatory or anticancer activities.
- Higher Doses : Potentially lead to adverse effects or toxicity.
6. Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine, and how can purity be ensured?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation and substitution. For example, quinazolin-4-amine derivatives are often synthesized by reacting anthranilic acid derivatives with urea or thiourea under reflux conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Analytical techniques like HPLC (>95% purity threshold) and NMR (to confirm substitution patterns) are critical for validation .
- Key Considerations : Reaction pH, temperature, and stoichiometry of reagents (e.g., morpholine or phenylurea derivatives) influence yield. Impurities often arise from incomplete cyclization or residual solvents, requiring rigorous drying under vacuum .
Q. How does the substitution pattern on the quinazoline core affect in vitro pharmacological activity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with variations in substituents (e.g., methoxy vs. methyl groups). For example, replacing the 2-methoxyphenyl group with pyridinyl or morpholinyl groups alters binding affinity to target receptors (e.g., analgesic or anti-inflammatory targets). In vitro assays (e.g., COX-2 inhibition or µ-opioid receptor binding) quantify activity differences .
- Data Interpretation : Increased electron-donating groups (e.g., methoxy) enhance receptor binding due to improved π-π stacking, while bulky substituents may sterically hinder interactions .
Advanced Research Questions
Q. What computational tools are effective for predicting the metabolic stability of this compound?
- Methodology : Use 3D-QSAR models and CYP enzyme profiling to predict metabolic pathways. For instance, highlights that hepatic microsomes (rat/rabbit) metabolize similar compounds via CYP2E1 and CYP1A2, forming reductive metabolites like o-anisidine. Computational tools like Schrödinger’s ADMET Predictor or MetaSite can simulate CYP-mediated oxidation/reduction .
- Validation : Compare in silico predictions with in vitro microsomal assays (NADPH-dependent metabolism) and HPLC-MS metabolite identification .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodology : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. For example, poor oral bioavailability observed in vivo (e.g., low AUC in rodent studies) may stem from rapid Phase II glucuronidation. Mitigation strategies include structural modifications (e.g., adding methyl groups to block metabolic sites) or prodrug approaches .
- Case Study : A derivative with a 4-morpholinylpropoxy group (similar to ) showed improved metabolic stability due to reduced CYP2E1 affinity, aligning PK-PD data across models .
Q. What analytical techniques are most robust for characterizing polymorphic forms of this compound?
- Methodology : Combine PXRD , DSC , and solid-state NMR to identify polymorphs. For quinazoline derivatives, differences in hydrogen bonding (e.g., N-H···O interactions) between polymorphs affect solubility and dissolution rates. PXRD patterns (e.g., 2θ = 12.5° vs. 14.2°) distinguish crystalline forms .
- Quality Control : Use DSC to monitor phase transitions (melting points: 172–173°C for Form I vs. 165–167°C for Form II) during scale-up .
Methodological Challenges and Solutions
Q. How to design experiments to validate target engagement in complex biological systems?
- Approach : Employ photoaffinity labeling or cellular thermal shift assays (CETSA) . For example, incorporating a photoactivatable azide group into the quinazoline scaffold enables covalent binding to target proteins in live cells, followed by LC-MS/MS identification .
- Troubleshooting : Non-specific binding can be minimized using competitive inhibitors (e.g., excess unmodified compound) during pull-down assays .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Strategy : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature). For instance, a continuous-flow reactor with immobilized catalysts (e.g., Pd/C for hydrogenation) reduces side reactions and improves reproducibility. In-process analytics (e.g., inline FTIR) monitor intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
